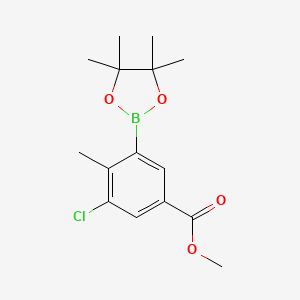
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate is a chemical compound that features a cyclopropane ring attached to a piperidinyl group with a ketone functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid derivatives with piperidinone derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with 4-oxo-1-piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidinyl group can interact with active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a benzyl group instead of a cyclopropane ring.
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine core structure.
Uniqueness
Methyl 1-(4-oxo-1-piperidinyl)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and a piperidinyl group, which confer distinct chemical and biological properties. This combination is less common compared to other piperidine derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-9(13)10(4-5-10)11-6-2-8(12)3-7-11/h2-7H2,1H3 |
Clé InChI |
SRGSHUKXKVHIBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)N2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


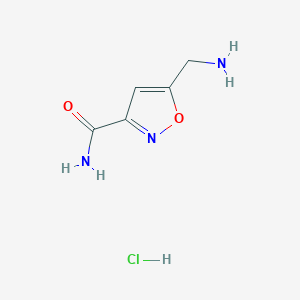


![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
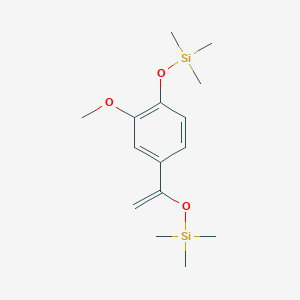
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
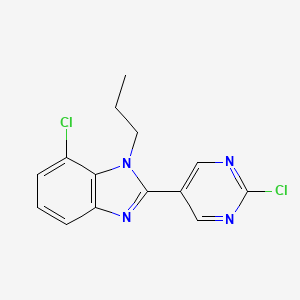
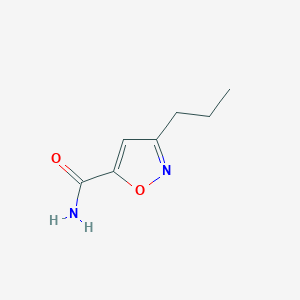
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
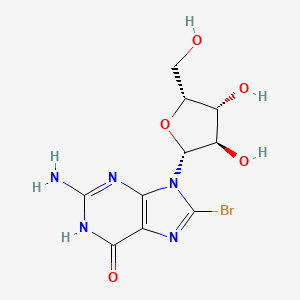
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
